molecular formula C18H20N2O B14372335 2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol CAS No. 91156-68-2

2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol

Cat. No.: B14372335
CAS No.: 91156-68-2
M. Wt: 280.4 g/mol
InChI Key: HPBZDZMNZKMAHE-UHFFFAOYSA-N
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Description

2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol is a complex organic compound with a unique structure that includes multiple fused rings and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the methyl groups are attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91156-68-2

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazol-9-ol

InChI

InChI=1S/C18H20N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-5,8,19,21H,6-7,9H2,1-3H3

InChI Key

HPBZDZMNZKMAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C

Origin of Product

United States

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